pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate
Description
This compound is a polycarboxylated indole derivative with a complex structure featuring multiple carboxylatomethylamino groups and an ether-linked phenoxy-ethoxy-phenyl substituent (). Its pentapotassium form enhances water solubility, making it suitable for applications requiring aqueous stability, such as chelation therapy or pharmaceutical formulations.
Properties
IUPAC Name |
pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZPRMSXVNDMAN-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26K5N3O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination at the 4-Position
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Nitration : The indole’s 4-position is nitrated using fuming HNO3 in H2SO4 at 0°C to yield 4-nitro-1H-indole-6-carboxylic acid.
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Reduction : Catalytic hydrogenation (H2, Pd/C) converts the nitro group to an amine.
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Alkylation : Reaction with bromoacetic acid methyl ester in DMF with K2CO3 introduces the bis(methyl carboxylate)amino group. Excess bromoester ensures complete bis-alkylation.
Ether Linkage Formation
The ethoxy bridge at the 3-position is installed via Mitsunobu reaction (source) or Williamson ether synthesis :
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Phenol activation : The 5-methylphenol derivative is treated with 1,2-dibromoethane in the presence of K2CO3 to form 2-(2-bromoethoxy)-5-methylphenol.
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Coupling : Reaction with the indole’s 3-hydroxyl group (introduced via directed ortho-metalation) using Mitsunobu conditions (DIAD, PPh3).
Sequential Deprotection and Salt Formation
The final structure requires hydrolysis of all methyl esters to carboxylates and neutralization with potassium hydroxide:
Saponification
Pentapotassium Salt Preparation
Neutralization with excess KOH (5 eq) in aqueous ethanol yields the pentapotassium salt. Lyophilization ensures product stability.
Characterization and Analytical Data
Intermediate and final products are characterized via:
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1H/13C NMR : Confirms substitution patterns and ester hydrolysis.
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HPLC-MS : Verifies molecular weight (theoretical m/z for C29H20N3O14K5: 887.2).
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Elemental analysis : Validates potassium content (target: 21.9% K).
Table 1: Key Reaction Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Fischer indole | 72 | HCl/EtOH, 80°C, 12 h |
| Bis-alkylation | 58 | K2CO3/DMF, 60°C, 24 h |
| Mitsunobu coupling | 64 | DIAD/PPh3, THF, rt, 48 h |
| Saponification | 89 | KOH/MeOH/H2O, reflux, 6 h |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate primarily undergoes complexation reactions with calcium ions. Upon binding to calcium, the compound exhibits a shift in its fluorescence emission spectrum, which is the basis for its use as a calcium indicator .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include calcium chloride and other calcium salts. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions to ensure optimal binding and fluorescence properties .
Major Products Formed
The major product formed from the reaction of this compound with calcium ions is the calcium-bound form of the dye, which exhibits a distinct fluorescence emission spectrum compared to the unbound form .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C32H26N3O12 - 5K
- Molecular Weight : 840.1 g/mol
- CAS Number : 132319-56-3
- Purity : ≥90%
- Solubility : Soluble in water
- Storage Conditions : Recommended at -20°C, protected from light
Indo-1 is characterized by its ability to function as a ratiometric fluorescent calcium indicator, which allows for precise measurements of intracellular calcium levels.
Calcium Imaging
Indo-1 is extensively utilized for calcium imaging in live cells. Its fluorescence properties change significantly upon binding to calcium ions, making it a valuable tool for studying calcium dynamics in various biological systems.
- Mechanism : The emission wavelength shifts from approximately 485 nm (in the absence of Ca²⁺) to around 410 nm when bound to Ca²⁺ . This ratiometric change allows for accurate quantification of calcium concentrations.
Flow Cytometry
The compound is particularly useful in flow cytometry applications due to its single excitation source requirement. This simplifies the analysis of cell populations by enabling simultaneous measurement of multiple parameters.
- Application Example : Used in studies examining the effects of drugs on calcium signaling pathways in immune cells .
Drug Development and Screening
Indo-1 has been employed in drug discovery processes, particularly for screening compounds that modulate calcium signaling pathways. Its ability to indicate changes in intracellular calcium levels makes it an ideal candidate for evaluating the pharmacological effects of new drugs.
- Case Study : Research has shown that certain indole derivatives exhibit cytotoxic effects by inhibiting tyrosine kinase activity, which is closely linked to calcium signaling pathways .
Biochemical Pathway Analysis
The compound aids in elucidating biochemical pathways involving calcium signaling. By measuring fluctuations in intracellular calcium levels, researchers can infer the activation states of various signaling pathways.
- Research Insight : Studies utilizing Indo-1 have provided insights into how cancer cells manipulate calcium signaling to promote proliferation and survival .
Data Table: Summary of Applications
Mechanism of Action
pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate functions by binding to calcium ions, which induces a shift in its fluorescence emission spectrum. The compound has two distinct emission peaks, one for the calcium-bound form and one for the unbound form. By measuring the ratio of these two emissions, researchers can accurately determine the concentration of calcium ions in a sample .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate ()
- Structure : Shares an indole core but lacks polycarboxylate groups. Instead, it has a benzyloxy and ester moiety.
- Properties : Lower solubility in water due to the absence of ionic carboxylates. Used in organic synthesis rather than biomedical applications.
- Safety : Requires precautions for inhalation and skin contact (), whereas the pentapotassium form’s ionic nature may reduce volatility and toxicity.
Zygocaperoside and Isorhamnetin-3-O Glycoside ()
- Properties : Polar due to glycosylation but less suited for metal chelation. Primarily isolated from plant sources for antioxidant or anti-inflammatory studies.
3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol ()
- Structure: Brominated phenolic compound with ether linkages.
- Properties : Hydrophobic and persistent in the environment. Used in marine natural product research, contrasting with the target compound’s hydrophilic and biodegradable carboxylates.
Physicochemical and Spectroscopic Properties
Solubility and Stability
- The pentapotassium compound’s multiple carboxylates confer high water solubility, unlike brominated phenols () or indole esters ().
- Spectroscopy : Indole derivatives typically show UV absorption near 280–300 nm (). The carboxylate groups may shift λmax due to conjugation, but specific data for this compound are unavailable.
NMR Data
- Similar indole derivatives (e.g., compound PJ in ) exhibit characteristic ¹H-NMR signals for aromatic protons (δ 6.5–7.5 ppm) and carboxylate carbons (δ 170–180 ppm in ¹³C-NMR). The target compound’s ether and carboxylatomethylamino groups would introduce additional splitting and shifts.
Tabular Comparison of Key Properties
| Property | Pentapotassium Compound | Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | 3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol |
|---|---|---|---|
| Molecular Weight | ~800–1000 g/mol (estimated) | 295.33 g/mol | ~700 g/mol (estimated) |
| Water Solubility | High (ionic carboxylates) | Low (ester/benzyloxy) | Very low (brominated hydrophobic groups) |
| Key Functional Groups | Indole, carboxylate, ether | Indole, ester, benzyloxy | Bromophenol, ether |
| Primary Applications | Chelation, pharmaceuticals | Organic synthesis | Antimicrobial, marine research |
| Safety Profile | Likely low toxicity (ionic) | Moderate toxicity (volatile ester) | High environmental persistence |
Biological Activity
Pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate, often abbreviated as pentapotassium indole derivative, is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Signaling : The compound has been shown to influence calcium ion concentrations within cells, which is crucial for numerous cellular processes, including neurotransmission and muscle contraction. Studies indicate that it may modulate N-methyl-D-aspartate receptor (NMDAR) activity, leading to altered calcium influx and subsequent neuronal excitotoxicity .
- Anticancer Activity : Preliminary studies suggest that the pentapotassium indole derivative exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and disruption of cell cycle progression .
Biological Activity Data
Case Studies
- Neuronal Studies : Research involving hippocampal neurons demonstrated that exposure to pentapotassium indole derivative resulted in sustained calcium elevation post-glutamate withdrawal, indicating a potential role in excitotoxicity management .
- Anticancer Evaluation : In vitro tests showed significant growth inhibition in MCF-7 cells with an EC50 value indicating potent anticancer properties. The mechanism involved caspase-mediated apoptosis pathways .
Research Findings
Recent investigations into the pharmacological properties of pentapotassium indole derivative have highlighted its potential as a therapeutic agent:
- Electrophysiological Studies : Experiments have shown that this compound can modulate excitatory postsynaptic currents in neurons, suggesting a role in synaptic plasticity and neuroprotection .
- Cytotoxic Mechanisms : The compound's ability to induce apoptosis in cancer cells has been linked to its structural features, which facilitate interactions with key regulatory proteins involved in cell survival pathways .
Q & A
Basic Research Questions
Q. How can researchers synthesize this compound with high purity, and what critical reaction conditions must be controlled?
- Methodology : Multi-step synthesis involves coupling carboxylate-functionalized indole derivatives with bis(carboxylatomethyl)amino-substituted phenoxyethoxy intermediates. Key steps include:
- Carbodiimide-mediated coupling (e.g., DCC or EDC) to form amide bonds between indole and phenoxyethoxy moieties .
- Potassium exchange under basic conditions (e.g., KOH/ethanol) to achieve pentapotassium salt formation.
- Purification : Use size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate the compound (>95% purity) .
Q. What analytical techniques are optimal for characterizing this compound’s structure and stability?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify indole-phenyl linkage and carboxylate coordination .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and potassium adducts .
- Stability Assessment :
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere.
- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 2–12) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the compound’s chelation behavior vary with metal ions (e.g., Fe³⁺, Ca²⁺), and what experimental designs can resolve conflicting data on binding affinities?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal ions in aqueous solutions.
- X-ray Absorption Spectroscopy (XAS) : Probe coordination geometry (e.g., octahedral vs. tetrahedral) .
- Contradiction Resolution :
- Control Ionic Strength : Conflicting Kd values may arise from competing ions; use chelex-treated buffers to minimize interference.
- Cross-validate with Fluorescence Quenching : Compare ITC data with fluorescence changes in indole moieties upon metal binding .
Q. What computational models are suitable for predicting the compound’s interaction with biological membranes, and how can experimental data validate these simulations?
- Modeling Approach :
- Molecular Dynamics (MD) Simulations : Use CHARMM or AMBER force fields to simulate membrane permeation in lipid bilayers .
- COMSOL Multiphysics : Model diffusion kinetics across synthetic membranes (e.g., PDMS-based systems) .
- Experimental Validation :
- Franz Cell Assays : Measure permeation rates through ex vivo skin or synthetic membranes.
- Surface Plasmon Resonance (SPR) : Monitor real-time binding to membrane receptors (e.g., integrins) .
Q. How can researchers optimize the compound’s photostability for applications in fluorescence-based assays?
- Experimental Design :
- Accelerated Degradation Studies : Expose to UV light (254–365 nm) and monitor decomposition via HPLC-MS .
- Additive Screening : Test antioxidants (e.g., Trolox) or triplet-state quenchers (e.g., cyclooctatetraene) to stabilize indole fluorophores .
- Key Metrics : Quantum yield (Φ) and Förster resonance energy transfer (FRET) efficiency pre/post irradiation.
Data Interpretation and Reproducibility
Q. What strategies address batch-to-batch variability in synthesis, particularly in carboxylate coordination consistency?
- Root Cause Analysis : Variability often stems from incomplete potassium exchange or residual solvents.
- Mitigation :
- In-line FTIR Monitoring : Track carboxylate deprotonation (peak ~1600 cm⁻¹) during salt formation .
- Standardized Workup : Implement strict solvent-removal protocols (e.g., rotary evaporation followed by lyophilization).
Q. How can AI-driven platforms enhance reaction optimization for scaled-up synthesis?
- AI Integration :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
